molecular formula C21H14N2O4 B12913977 4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one CAS No. 78439-81-3

4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one

Cat. No.: B12913977
CAS No.: 78439-81-3
M. Wt: 358.3 g/mol
InChI Key: UIBXYGGVAZPCJO-UHFFFAOYSA-N
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Description

4-(((1H-Indol-3-yl)methylene)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one is a complex organic compound that features both indole and furochromenone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1H-Indol-3-yl)methylene)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carbaldehyde with 9-methoxy-7H-furo[3,2-g]chromen-7-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

4-(((1H-Indol-3-yl)methylene)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and furochromenone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(((1H-Indol-3-yl)methylene)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((1H-Indol-3-yl)methylene)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Shares the indole moiety and is used in similar synthetic applications.

    Furochromenone derivatives: Compounds with similar furochromenone structures that exhibit comparable biological activities.

Uniqueness

4-(((1H-Indol-3-yl)methylene)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one is unique due to the combination of indole and furochromenone moieties, which may confer distinct biological activities and synthetic versatility compared to other compounds .

Properties

CAS No.

78439-81-3

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

4-(1H-indol-3-ylmethylideneamino)-9-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H14N2O4/c1-25-21-19-15(8-9-26-19)18(14-6-7-17(24)27-20(14)21)23-11-12-10-22-16-5-3-2-4-13(12)16/h2-11,22H,1H3

InChI Key

UIBXYGGVAZPCJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC=C3)N=CC4=CNC5=CC=CC=C54)C=CC(=O)O2

Origin of Product

United States

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